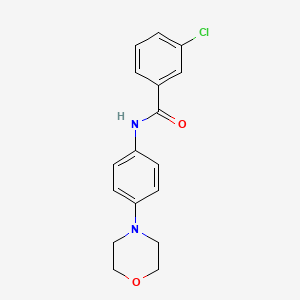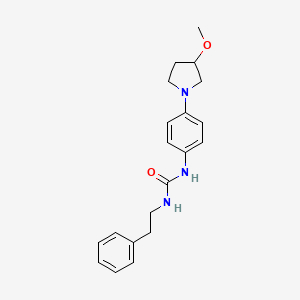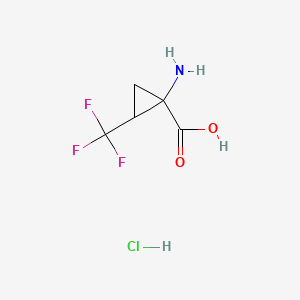![molecular formula C15H14ClNOS B2494075 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone CAS No. 882081-37-0](/img/structure/B2494075.png)
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone often involves multi-step processes including reactions such as condensation, cyclization, and functional group transformations. These processes can yield compounds with complex structures and functionalities, contributing to their potential applications in various fields (Mabkhot et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the geometry, intramolecular interactions, and electronic structure of the molecules, facilitating the understanding of their properties and reactivity (Yin et al., 2005).
Chemical Reactions and Properties
Compounds of this nature can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which allow for the synthesis of heterocyclic compounds. These reactions can be influenced by factors such as the presence of nitrile oxides and can lead to the formation of functionally diverse molecules (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can be tailored through modifications in the molecular structure, enabling the design of compounds with desired physical characteristics (Yamada, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior of these compounds in chemical reactions. Studies on related compounds have shown a range of reactivities and stabilities, which are influenced by the molecular structure and substituents (Guna et al., 2015).
科学的研究の応用
1. Radiopharmaceutical Applications
The compound's derivatives have been explored for potential use in radiopharmaceutical applications, specifically for imaging COX-1 and COX-2 isoforms by positron emission tomography. However, studies like those conducted by Fujisaki et al. (2005) have indicated that some derivatives may not be suitable for in vivo biomarkers of COX enzymes due to significant non-specific binding Fujisaki et al., 2005.
2. Metabolic Pathway Investigations
Research has investigated the metabolic transformation of related compounds, shedding light on the complex metabolic pathways of certain carcinogenic arylamines and their interactions with the intestinal microflora. Studies like those by Okumura et al. (1995) have highlighted the role of intestinal microflora in forming N-acyl derivatives from arylamines, which could provide insights into the metabolism of similar compounds Okumura et al., 1995.
3. Exploring Anti-inflammatory and Gastroprotective Properties
The synthesis and evaluation of chalcones, a class of compounds related to 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone, have demonstrated potential anti-inflammatory and gastroprotective activities. Studies like the one by Okunrobo et al. (2006) have revealed that certain chalcones can be effective inhibitors of carrageenan-induced rat paw edema and have significant gastroprotective activity Okunrobo et al., 2006.
4. Hepatoprotective Agent Synthesis
The synthesis of sulfanyl-substituted compounds, structurally analogous to SAM (S-adenosyl-L-methionine), has been explored for their hepatoprotective properties. Akhmetova et al. (2018) conducted research on sulfanyl derivatives of diketones and azoles, indicating the potential of these compounds, including metal complexes, as effective hepatoprotective agents Akhmetova et al., 2018.
特性
IUPAC Name |
1-(4-aminophenyl)sulfanyl-3-(4-chlorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-12-3-1-11(2-4-12)9-14(18)10-19-15-7-5-13(17)6-8-15/h1-8H,9-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGZJOUMDWOUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CSC2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
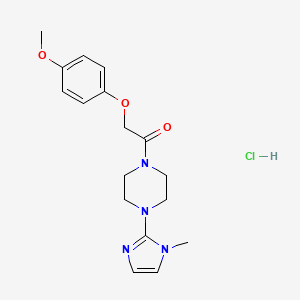

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
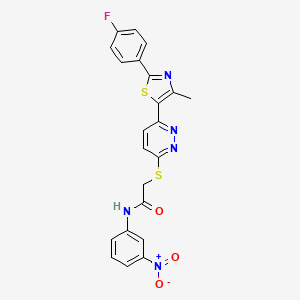
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
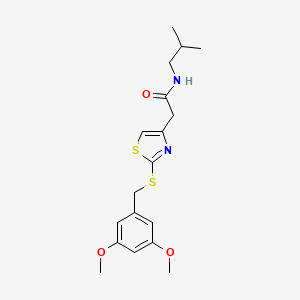
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

